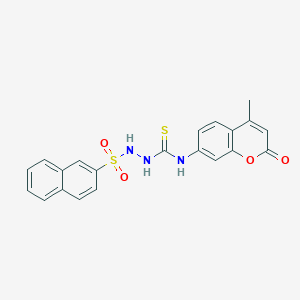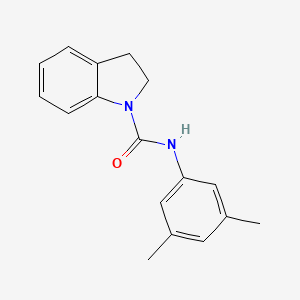![molecular formula C17H17Cl3N2O3S B4646562 1-(3-chlorophenyl)-4-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4646562.png)
1-(3-chlorophenyl)-4-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]piperazine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related piperazine derivatives involves multi-step chemical processes. For instance, a series of derivatives was synthesized through a linear bi-step approach, starting with the coupling of specific intermediates under controlled conditions, followed by an O-substitution reaction to obtain the designed compounds. These processes underscore the complexity and precision required in synthesizing such compounds, emphasizing the role of dynamic pH control and specific reagents like lithium hydride (LiH) and N,N-dimethylformamide (DMF) in achieving the desired chemical structures (Abbasi et al., 2019).
Molecular Structure Analysis
Spectroscopic methods, including FT-IR, FT-Raman, NMR, and UV-Vis, play a crucial role in analyzing the molecular structure of piperazine derivatives. Studies employing Density Functional Theory (DFT) provide deep insights into the vibrational frequencies, confirming structural assignments and understanding the electronic properties of these compounds. The analysis reveals significant aspects of their conformational stability, charge distribution, and molecular reactivity, highlighting the importance of molecular orbital transitions in determining their chemical behavior (Prabavathi et al., 2015).
Chemical Reactions and Properties
The reactivity of piperazine compounds with other chemical entities is a subject of interest, particularly in forming compounds with potential therapeutic applications. For example, the synthesis and characterization of adenosine A2B receptor antagonists from a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines illustrate the chemical versatility and potential pharmacological relevance of these compounds. Such studies provide valuable insights into the reaction mechanisms, kinetics, and the influence of structural modifications on chemical reactivity and biological activity (Borrmann et al., 2009).
Physical Properties Analysis
Investigating the physical properties of piperazine derivatives involves understanding their crystalline structure, solubility, and other physicochemical characteristics. Crystallography studies, for instance, reveal detailed structural configurations, providing insights into the molecular interactions and stability of these compounds. Such analyses are crucial for predicting and optimizing their behavior in various solvents and conditions, which is essential for their practical application in therapeutic contexts (Sreenivasa et al., 2013).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, such as reactivity, stability, and interaction with biological targets, are critical for their potential therapeutic applications. Kinetic studies and reaction mechanism analyses provide insights into how these compounds engage in chemical processes, offering a basis for developing new drugs and therapeutic agents. Understanding these properties helps in the rational design of compounds with desired biological activities and minimal side effects (Castro et al., 2001).
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. Piperazine derivatives are found in many marketed drugs in the realm of antidepressants, antipsychotics, antihistamines, antifungals, antibiotics, etc . Therefore, the mechanism of action could potentially involve interactions with various biological targets.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-4-(3,4-dichloro-2-methoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl3N2O3S/c1-25-17-15(6-5-14(19)16(17)20)26(23,24)22-9-7-21(8-10-22)13-4-2-3-12(18)11-13/h2-6,11H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPLOEXVCOAXFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![methyl 7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4646495.png)
![N-(4-fluorophenyl)-2-[(6-methylpyrimidin-4-yl)thio]propanamide](/img/structure/B4646505.png)
![2-[(2-bromobenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4646518.png)
![3-amino-N-(4-cyanophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4646525.png)
![N-[3-(methylthio)phenyl]-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B4646532.png)
amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4646543.png)

![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4646550.png)
![2,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-furamide](/img/structure/B4646557.png)